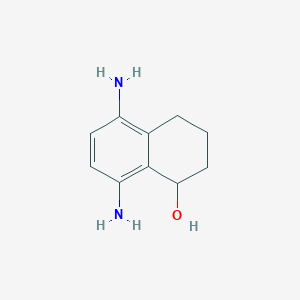
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxypyridine ring and a trimethylsilyl group attached to a methanimine moiety
Méthodes De Préparation
The synthesis of 1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxypyridine and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Synthetic Route: The 5-methoxypyridine is first converted to its corresponding lithium salt using n-butyllithium. This intermediate is then reacted with trimethylsilyl chloride to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include n-butyllithium, trimethylsilyl chloride, and various oxidizing and reducing agents. Reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce methylene derivatives.
Applications De Recherche Scientifique
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine can be compared with other similar compounds:
Similar Compounds: Examples include 1-(5-methoxypyridin-2-yl)piperazine and (5-methoxypyridin-2-yl)methanamine.
Propriétés
Numéro CAS |
648415-01-4 |
|---|---|
Formule moléculaire |
C10H16N2OSi |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
1-(5-methoxypyridin-2-yl)-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C10H16N2OSi/c1-13-10-6-5-9(11-8-10)7-12-14(2,3)4/h5-8H,1-4H3 |
Clé InChI |
GEDKSLYNWASQAI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C=C1)C=N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide](/img/structure/B12613469.png)


![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
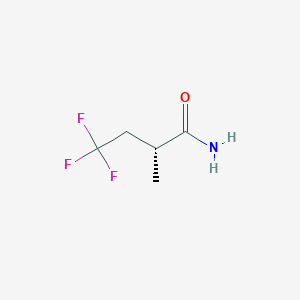
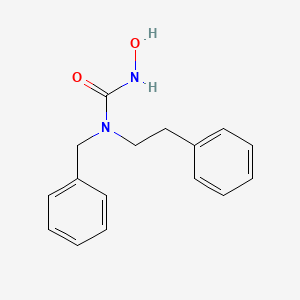
![5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene](/img/structure/B12613516.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)
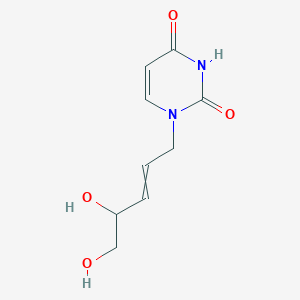
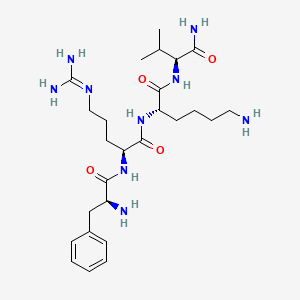
![9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole](/img/structure/B12613546.png)
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene](/img/structure/B12613556.png)
